molecular formula C23H23NO2 B1209889 Crisnatol CAS No. 96389-68-3

Crisnatol

Cat. No.: B1209889
CAS No.: 96389-68-3
M. Wt: 345.4 g/mol
InChI Key: SBRXTSOCZITGQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of crisnatol involves the reaction of chrysene with formaldehyde and methylamine, followed by reduction with sodium borohydride. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Sodium borohydride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

    Purification: Crystallization and recrystallization techniques to ensure high purity of the final product.

    Quality Control: Rigorous testing to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Crisnatol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Oxidation Products: Dihydrodiols and other oxidized metabolites.

    Reduction Products: Modified this compound with reduced functional groups.

    Substitution Products: Various substituted this compound derivatives.

Scientific Research Applications

Mechanism of Action

Crisnatol exerts its effects primarily through DNA intercalation, where it inserts itself between the base pairs of the DNA helix . This action disrupts the normal function of DNA, leading to:

    Inhibition of DNA Replication: Prevents cancer cells from proliferating.

    Induction of Apoptosis: Triggers programmed cell death in cancer cells.

    Disruption of Cellular Processes: Interferes with various cellular pathways and functions.

Comparison with Similar Compounds

Crisnatol is unique among its class of compounds due to its specific structure and mechanism of action. Similar compounds include:

    Amsacrine: Another DNA intercalator with a different structure.

    Doxorubicin: A well-known anticancer agent that also intercalates into DNA.

    Mitoxantrone: A synthetic anthracenedione with DNA intercalating properties.

This compound stands out due to its distinct polycyclic aromatic structure and its ability to induce central nervous system toxicity at higher doses .

Properties

CAS No.

96389-68-3

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol

InChI

InChI=1S/C23H23NO2/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20/h2-12,24-26H,13-15H2,1H3

InChI Key

SBRXTSOCZITGQG-UHFFFAOYSA-N

SMILES

CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41

Canonical SMILES

CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41

96389-68-3

Synonyms

2-(6-(chrysenylmethyl)amino)-2-methyl-1,3-propanediol
BW A 770U
BWA770U
BWA770U mesylate
crisnatol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-bromomethylchrysene (4.82 g, 15 mmol), 2-amino-2-methylpropane-1,3diol (3.15 g, 30 mmol), and triethylamine (1.67 g, 16.5 mmol) was refluxed in tetrahydrofuran (75 mL) under nitrogen. After one hour all the solids had dissolved and NMR analysis indicated that the 6-bromomethylchrysene had been consumed. Water (150 mL) was added and the mixture was cooled to ambient temperature. The solids were collected by filtration, washed with water (3×30 mL), and dried in vacuo to give 3.67 g (71% yield) of 2-(6-chrysenylmethylamino)-2-methylpropane-1,3diol. 1H NMR (CDCl3) 1.19 (s, 3 H), 1.81 (br s, 1 H), 3.53 (d, J=5.0 Hz, 2 H), 4.39 (s, 2 H), 4.58 (t, J=5.0 Hz, 2 H), 7.78 (m, 4 H), 8.11 (m, 2 H), 8.45 (d, J=8.4 Hz, 1 H), 8.9 (m, 4 H).
Name
6-bromomethylchrysene
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
6-bromomethylchrysene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a rapidly stirred solution of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride (1B, 20 g, 52.36 mmol) in a mixture of CH3OH (200 mL) and H2O (800 mL) was added dropwise over 10 min a 1N NaOH solution (55 mL). The resulting white precipitate was filtered and washed with warm H2O (4×500 mL) and then with Et2O (1 L), sucked dry and placed in a vacuum oven overnight. A total of 17.43 g (96.4%) of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol mp 200°-202°, (C,H,N) was obtained.
Name
2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two

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